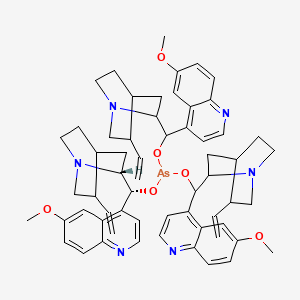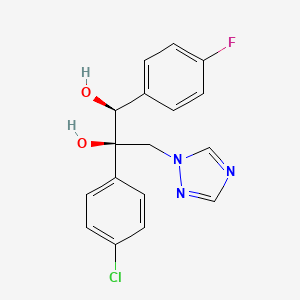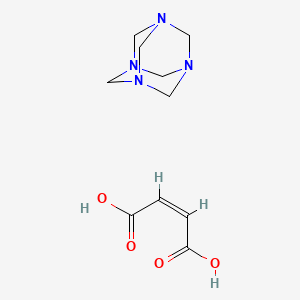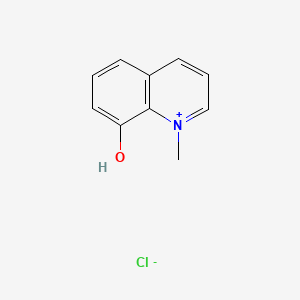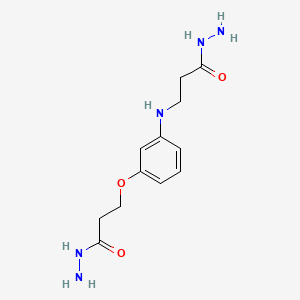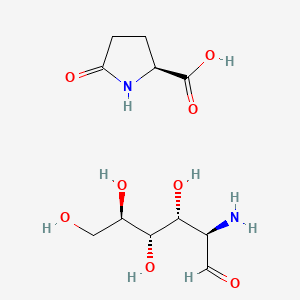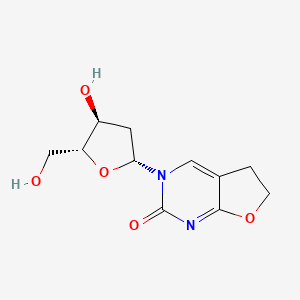
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one is a complex organic compound with a unique structure that includes a furan ring fused to a pyrimidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxyketone, under acidic or basic conditions.
Introduction of the pyrimidine ring: This step involves the condensation of the furan derivative with a suitable amine or amide, followed by cyclization to form the fused pyrimidine ring.
Functional group modifications: The hydroxyl and hydroxymethyl groups are introduced through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The furan and pyrimidine rings can be reduced under hydrogenation conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) for converting hydroxyl groups to chlorides or tosylates.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or tosylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating signaling pathways: Affecting key signaling pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Streptozotocin: A glucosamine-nitrosourea compound with a similar furan ring structure.
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose: A compound with a similar tetrahydrofuran ring.
Uniqueness
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one is unique due to its fused furan-pyrimidine ring structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
97975-00-3 |
|---|---|
Molekularformel |
C11H14N2O5 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydrofuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C11H14N2O5/c14-5-8-7(15)3-9(18-8)13-4-6-1-2-17-10(6)12-11(13)16/h4,7-9,14-15H,1-3,5H2/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
QCIBQMMNYYRIGG-DJLDLDEBSA-N |
Isomerische SMILES |
C1COC2=NC(=O)N(C=C21)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
C1COC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
